molecular formula C10H3BrN2O4 B13051571 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13051571
M. Wt: 295.05 g/mol
InChI Key: XZPCJNBISCDOGJ-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions include the use of an acidic medium and heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted chromenes.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxidized chromene derivatives.

Scientific Research Applications

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H3BrN2O4

Molecular Weight

295.05 g/mol

IUPAC Name

6-bromo-8-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H3BrN2O4/c11-7-2-5-1-6(4-12)10(14)17-9(5)8(3-7)13(15)16/h1-3H

InChI Key

XZPCJNBISCDOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C#N

Origin of Product

United States

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